molecular formula C11H13NOS B7644067 N-(4-methylsulfanylphenyl)cyclopropanecarboxamide

N-(4-methylsulfanylphenyl)cyclopropanecarboxamide

Cat. No. B7644067
M. Wt: 207.29 g/mol
InChI Key: PVFILUFMLHMLHN-UHFFFAOYSA-N
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Description

N-(4-methylsulfanylphenyl)cyclopropanecarboxamide (abbreviated as MSC) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. MSC is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 223.33 g/mol. In

Scientific Research Applications

N-(4-methylsulfanylphenyl)cyclopropanecarboxamide has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In biochemistry, this compound has been used as a tool to study protein-ligand interactions and enzyme inhibition. In pharmacology, this compound has been studied for its effects on various physiological systems, including the nervous system, cardiovascular system, and immune system.

Mechanism of Action

The mechanism of action of N-(4-methylsulfanylphenyl)cyclopropanecarboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins and other inflammatory mediators. This compound has also been shown to inhibit the activity of the receptor tyrosine kinase (RTK) c-Met, which is involved in cell growth and proliferation.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune response. In vivo studies have shown that this compound can reduce tumor growth and metastasis, improve cardiovascular function, and enhance cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-methylsulfanylphenyl)cyclopropanecarboxamide in lab experiments is its relatively simple synthesis method, which allows for easy production of large quantities of the compound. Another advantage is its versatility, as it can be used in a variety of assays and experiments. However, one limitation of using this compound is its potential toxicity, as it has been shown to have cytotoxic effects on some cell types at high concentrations.

Future Directions

There are many potential future directions for research on N-(4-methylsulfanylphenyl)cyclopropanecarboxamide. One area of interest is the development of this compound-based drugs for the treatment of cancer, inflammation, and neurodegenerative disorders. Another area of interest is the study of the molecular mechanisms underlying the effects of this compound on various physiological systems. Additionally, the development of new synthesis methods for this compound and its analogs could lead to the discovery of new compounds with improved properties and applications.

Synthesis Methods

N-(4-methylsulfanylphenyl)cyclopropanecarboxamide can be synthesized using a variety of methods, including the reaction of 4-methylthiophenol with cyclopropanecarboxylic acid, followed by the addition of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography or recrystallization. Other methods for synthesizing this compound include the reaction of 4-methylthiophenol with cyclopropanecarboxylic anhydride or the reaction of 4-methylthiophenol with cyclopropanecarboxylic acid chloride.

properties

IUPAC Name

N-(4-methylsulfanylphenyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NOS/c1-14-10-6-4-9(5-7-10)12-11(13)8-2-3-8/h4-8H,2-3H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFILUFMLHMLHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)NC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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